2-(ethylamino)ethyl hydrogen sulfate
Description
2-(Ethylamino)ethyl hydrogen sulfate is an organosulfur compound characterized by an ethylamino group (-NHCH₂CH₃) linked to an ethyl chain terminated with a hydrogen sulfate (-OSO₃H) moiety. The compound’s reactivity likely stems from its sulfate ester group, which can participate in hydrolysis or nucleophilic substitution reactions, and the ethylamino group, which may confer solubility in polar solvents .
Properties
CAS No. |
1072-03-3 |
|---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
2-(ethylamino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C4H11NO4S/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |
InChI Key |
NDICMYVRYUEIEM-UHFFFAOYSA-N |
SMILES |
CCNCCOS(=O)(=O)O |
Canonical SMILES |
CCNCCOS(=O)(=O)O |
Other CAS No. |
1072-03-3 |
Origin of Product |
United States |
Preparation Methods
Reaction with Sulfur Trioxide
The most efficient route involves reacting 2-(ethylamino)ethanol with sulfur trioxide (SO₃) in the presence of inorganic catalysts. Adapted from CN107488136B, this method achieves high purity by avoiding water generation:
Procedure :
-
Reactants : 2-(ethylamino)ethanol (1.0 mol), SO₃ (1.1 mol), sodium sulfate catalyst (0.1 mol).
-
Conditions : Temperature maintained at 50°C for 2 hours under nitrogen.
-
Workup : Distillation under reduced pressure (150–160°C, −0.095 MPa) yields 2-(ethylamino)ethyl hydrogen sulfate.
Key Data :
Catalysts like sodium sulfate prevent side reactions such as ethanol carbonization and enable near-quantitative conversion.
Nucleophilic Substitution Strategies
Ethylation Followed by Sulfation
A two-step approach synthesizes the compound from ethylene derivatives:
-
Ethylation : React ethylene oxide with ethylamine to form 2-(ethylamino)ethanol.
-
Sulfation : Introduce SO₃ under catalytic conditions (e.g., 5–60°C, 0.5–2 hours).
Advantages :
Catalytic Systems and Optimization
Role of Inorganic Salts
CN107488136B highlights sulfate catalysts (Na₂SO₄, (NH₄)₂SO₄) as critical for:
-
Accelerating SO₃ incorporation into the ethanolamine backbone.
Catalyst Screening :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Sodium sulfate | 89.6 | 0.5 |
| Ammonium sulfate | 91.9 | 0.5 |
| Potassium sulfate | 88.2 | 0.5 |
Solvent and Temperature Effects
-
Solvent : Anhydrous ethanol maximizes substrate solubility and reduces side reactions.
-
Temperature : Optimal range: 50–60°C. Lower temperatures (<20°C) slow kinetics; higher temperatures (>80°C) promote decomposition.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfation | 89.6 | 99.8 | High |
| Nucleophilic Route | 85.3 | 98.5 | Moderate |
| Traditional H₂SO₄ | 45–60 | 70–80 | Low |
Direct sulfation outperforms traditional sulfuric acid methods due to suppressed reversible esterification and water elimination.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 2-(ethylamino)ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Industrial Applications
Surfactant Properties
Due to its amphiphilic nature, 2-(ethylamino)ethyl hydrogen sulfate can function as a surfactant. This property is beneficial in formulations requiring emulsification or dispersion, such as in personal care products (e.g., shampoos and conditioners) and household cleaners. Surfactants derived from similar compounds have been shown to enhance cleaning efficiency and provide fabric conditioning properties .
Corrosion Inhibition
The compound may also find applications as a corrosion inhibitor in various industrial settings. Its ability to form protective films on metal surfaces can be advantageous in oil fields and metalworking industries . The effectiveness of imidazoline derivatives as corrosion inhibitors suggests that this compound could exhibit similar protective properties.
Chemical Research Applications
Organic Synthesis
In organic chemistry, this compound can be utilized in various synthetic pathways due to its reactivity. As a hydrogen sulfate derivative, it can participate in nucleophilic substitution reactions or serve as a sulfonate leaving group in the synthesis of more complex molecules. This versatility makes it a valuable reagent in chemical research.
Data Summary Table
Case Studies
While specific case studies directly involving this compound are scarce, insights can be drawn from related compounds:
- Anesthetic Studies : Research on similar compounds has shown marked efficacy in producing anesthesia with minimal side effects when administered intraperitoneally, highlighting the potential for this compound to be developed into a safe anesthetic agent .
- Corrosion Studies : Investigations into imidazoline derivatives have demonstrated their effectiveness as corrosion inhibitors, suggesting that this compound could be similarly effective based on its chemical structure .
Mechanism of Action
The mechanism of action of 2-(ethylamino)ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s ethylamino group plays a crucial role in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(ethylamino)ethyl hydrogen sulfate with structurally or functionally related sulfated amines:
*Estimated based on structural analogs.
Structural and Functional Differences
- Backbone Complexity: The target compound has a simpler structure compared to aromatic derivatives like 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate, which includes a sulfonyl-linked phenyl group . This aromaticity may enhance UV stability but reduce biodegradability.
- Solubility: Sodium 2-ethylhexyl sulfate () and 2-[(4-amino-3-methylphenyl)ethylamino]ethyl sulfate () exhibit high water solubility (>500 g/L), likely due to ionic sulfate groups. In contrast, compounds with aromatic or hydrophobic chains (e.g., pyridyloxy groups in ) may have lower solubility.
- Reactivity: Ethylamino groups in the target compound can act as weak bases, while the sulfate ester is prone to hydrolysis under acidic or alkaline conditions. This contrasts with sulfonamide-containing analogs (e.g., ), which are more hydrolytically stable .
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 2-(ethylamino)ethyl hydrogen sulfate, and what key spectral markers should be prioritized?
To characterize the compound, employ nuclear magnetic resonance (NMR) spectroscopy (focus on <sup>1</sup>H and <sup>13</sup>C signals for ethylamino and sulfate groups), infrared (IR) spectroscopy (S-O and N-H stretching vibrations), and mass spectrometry (MS) for molecular ion validation. Key markers include:
Q. What experimental precautions are critical when handling this compound in laboratory settings?
- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential sulfate ester hydrolysis releasing irritants.
- Waste disposal : Segregate chemical waste and consult institutional protocols for sulfate-containing compounds .
Q. How can researchers optimize synthesis protocols to improve yield and purity?
- Reaction conditions : Adjust pH (acidic conditions favor esterification), temperature (40–60°C for controlled reaction rates), and solvent polarity (e.g., ethanol/water mixtures).
- Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization.
- Monitor progress via thin-layer chromatography (TLC) and validate purity via HPLC (>95% threshold) .
Advanced Research Questions
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
- Standardize protocols : Control variables like temperature, solvent grade, and humidity during measurements.
- Replicate studies : Compare results under identical conditions to isolate methodological discrepancies.
- Meta-analysis : Systematically review literature to identify confounding factors (e.g., impurities, analytical techniques) .
Q. What computational approaches are suitable for modeling the reactivity of this compound in aqueous environments?
Q. How can stability studies be designed to evaluate the compound’s degradation under varying storage conditions?
- Accelerated stability testing : Expose samples to elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC.
- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf life at standard conditions.
- Identify degradation products : Use LC-MS to detect hydrolyzed byproducts (e.g., ethanolamine derivatives) .
Q. What strategies mitigate interference from impurities during analytical quantification?
- Sample preparation : Use solid-phase extraction (SPE) to isolate the target compound.
- Calibration curves : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects.
- Cross-validate methods : Compare results from UV-Vis, NMR, and MS to confirm accuracy .
Methodological Frameworks
Q. How should researchers design experiments to investigate the compound’s interactions with biological macromolecules?
- In vitro assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity with proteins.
- Control groups : Include negative controls (e.g., buffer-only) and competitive inhibitors to validate specificity.
- Statistical rigor : Apply ANOVA or t-tests to assess significance (p < 0.05) .
Q. What ethical and safety frameworks apply to studies involving sulfate esters in biomedical research?
- Ethical review : Submit protocols to institutional review boards (IRBs) for studies involving human cell lines.
- Hazard communication : Include GHS-compliant hazard statements in publications (e.g., H315 for skin irritation) .
Data Presentation and Analysis
Q. How should raw data from stability or reactivity studies be presented to enhance reproducibility?
- Tables : Include timepoints, degradation percentages, and standard deviations.
- Graphs : Use Arrhenius plots (ln(k) vs. 1/T) for temperature-dependent stability.
- Appendices : Archive raw spectral data (e.g., NMR FID files) for peer review .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
